molecular formula C18H25ClN4O2 B2446013 3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea CAS No. 887212-58-0

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea

Cat. No.: B2446013
CAS No.: 887212-58-0
M. Wt: 364.87
InChI Key: XZYAOJOHSAEQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of new therapeutic agents. Its molecular architecture incorporates a pyrrolidinone moiety, a structure known to be present in compounds with diverse biological activities . Furthermore, the presence of both chlorophenyl and N-methylpiperidine groups is a common feature in molecules designed to modulate neurological targets, as similar structural motifs are found in compounds active against cholinesterases, which are key enzymes in neurodegenerative disease pathways . The integration of a urea functional group further enhances its potential as a versatile scaffold for interacting with various biological targets, as urea derivatives are extensively investigated for their binding affinity to multiple receptors and enzymes . This compound serves as a valuable biochemical tool for researchers conducting in vitro studies to investigate signal transduction mechanisms, enzyme inhibition, and receptor-ligand interactions. Its primary research value lies in its potential application for life science-related investigations, providing a foundation for the development of novel therapeutic strategies .

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O2/c1-21-9-7-15(8-10-21)22(2)18(25)20-14-11-17(24)23(12-14)16-5-3-13(19)4-6-16/h3-6,14-15H,7-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYAOJOHSAEQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyrrolidinone intermediate.

    Formation of the Piperidine Moiety: The piperidine ring is typically formed through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea: shares structural similarities with other compounds containing pyrrolidinone, piperidine, and chlorophenyl groups.

    Similar Compounds: this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Biological Activity

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea, also known by its CAS number 887212-58-0, is a synthetic organic compound with potential therapeutic applications. Its complex structure includes a chlorophenyl group, a pyrrolidinone ring, and a piperidine moiety, which may confer unique biological activities. This article reviews the existing literature on the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN3O2, with a molecular weight of approximately 364.9 g/mol. The structural complexity allows for diverse interactions with biological targets, making it an interesting subject for medicinal chemistry research.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors within biological systems. The exact mechanism remains under investigation; however, it is hypothesized that the compound may modulate enzyme activity and alter signal transduction pathways, potentially leading to various biological effects such as:

  • Enzyme Inhibition : Similar compounds have shown significant inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, indicating potential applications in treating conditions like Alzheimer's disease and infections .
  • Receptor Interaction : The compound may act as a partial agonist at certain receptor sites, akin to other piperidine derivatives that exhibit pharmacological activity in metabolic regulation and neuroprotection .

Biological Activity

Research into the biological activity of this compound is still emerging. Key areas of interest include:

Enzyme Inhibition

The compound's structural features may allow it to inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that piperidine-based compounds can effectively inhibit urease and AChE, with IC50 values indicating strong potency in some derivatives .

Case Studies

Several case studies have evaluated the biological activity of similar compounds:

  • Piperidine Derivatives : A study found that piperidine derivatives exhibited significant AChE inhibition with IC50 values ranging from 0.63 to 2.14 µM against various strains . This highlights the potential of related structures in drug development.
  • 5-Oxopyrrolidine Compounds : Research on 5-oxopyrrolidine derivatives has indicated promising results in both enzyme inhibition and antibacterial activity, suggesting that the inclusion of a pyrrolidinone ring may enhance pharmacological efficacy .

Comparative Analysis

The following table summarizes the biological activities and structural differences among related compounds:

Compound NameCAS NumberKey Structural FeaturesBiological Activity
This compound887212-58-0Chlorophenyl group, pyrrolidinone ringPotential enzyme inhibitor
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea887466-25-3Methoxy substitutionModerate antibacterial activity
1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}ureaN/ADifferent phenolic substitutionVaries by structure

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

  • Step 1 : Cyclization of precursors (e.g., chlorophenyl-substituted amines) under acidic or basic conditions to form the pyrrolidinone ring core .
  • Step 2 : Urea coupling via carbodiimide-mediated reactions (e.g., using EDCI or DCC) between the pyrrolidinone intermediate and 1-methylpiperidin-4-ylamine .
  • Optimization : Adjust reaction parameters (temperature: 60–80°C; solvent: DMF or THF; catalysts: DMAP) to improve yield. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : HPLC with UV detection (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities .
  • Structural Confirmation : 1^1H/13^{13}C NMR (confirm substituent positions), FT-IR (urea C=O stretch ~1650 cm1^{-1}), and HRMS for molecular weight validation .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemistry, as seen in analogous chlorophenyl-pyrrolidinone structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in enzyme inhibition (IC50_{50}) may arise from assay pH or co-solvents .
  • Structural Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. fluorophenyl analogs) using SAR studies. Computational docking (e.g., AutoDock Vina) can predict binding differences due to halogen interactions .
  • Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in bioactivity outliers .

Q. What computational strategies can predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with kinases or GPCRs) using AMBER or GROMACS. Focus on the urea moiety’s hydrogen-bonding potential .
  • QSAR Modeling : Train models on chlorophenyl-urea derivatives to correlate structural descriptors (logP, polar surface area) with activity .
  • Docking Studies : Use Schrödinger Suite or MOE to predict binding poses, emphasizing the role of the 1-methylpiperidinyl group in target selectivity .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Silico ADMET Prediction : Tools like SwissADME assess how replacing chlorine with fluorine affects logP (lipophilicity) and CYP450 metabolism .
  • In Vitro Permeability : Use Caco-2 assays to compare transport efficiency of analogs. The 4-chlorophenyl group may enhance membrane penetration vs. bulkier substituents .
  • Metabolic Stability : Incubate analogs with liver microsomes; LC-MS/MS quantifies metabolite formation (e.g., oxidative dechlorination) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Verify stoichiometry (e.g., urea coupling agent ratios) and solvent purity. Trace water in DMF can hydrolyze intermediates, reducing yields .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-alkylated piperidine derivatives). Optimize purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Tables for Key Comparisons

Structural Feature Impact on Reactivity/Activity Evidence Source
4-Chlorophenyl substituentEnhances electrophilic aromatic substitution
1-Methylpiperidinyl groupIncreases basicity, improving solubility in acidic environments
Urea moietyFacilitates hydrogen bonding with biological targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.